Atrial Natriuretic Peptide (4-24), frog

Beschreibung

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(4R,10S,16S,19S,22S,28S,31S,34S,37S,40S,43S,49S,52R)-52-amino-19-(3-amino-3-oxopropyl)-49-benzyl-28,37-bis[(2S)-butan-2-yl]-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16,43-bis(hydroxymethyl)-22-methyl-10-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C93H150N34O27S3/c1-7-47(3)72-87(151)112-38-66(131)113-49(5)74(138)118-57(27-28-65(95)130)82(146)125-62(43-128)78(142)110-39-68(133)115-58(29-34-155-6)76(140)108-42-70(135)117-64(79(143)111-40-67(132)114-53(23-15-30-104-90(96)97)80(144)119-54(24-16-31-105-91(98)99)81(145)124-61(89(153)154)36-51-21-13-10-14-22-51)46-157-156-45-52(94)75(139)122-59(35-50-19-11-9-12-20-50)77(141)109-41-69(134)116-63(44-129)86(150)121-56(26-18-33-107-93(102)103)84(148)127-73(48(4)8-2)88(152)123-60(37-71(136)137)85(149)120-55(83(147)126-72)25-17-32-106-92(100)101/h9-14,19-22,47-49,52-64,72-73,128-129H,7-8,15-18,23-46,94H2,1-6H3,(H2,95,130)(H,108,140)(H,109,141)(H,110,142)(H,111,143)(H,112,151)(H,113,131)(H,114,132)(H,115,133)(H,116,134)(H,117,135)(H,118,138)(H,119,144)(H,120,149)(H,121,150)(H,122,139)(H,123,152)(H,124,145)(H,125,146)(H,126,147)(H,127,148)(H,136,137)(H,153,154)(H4,96,97,104)(H4,98,99,105)(H4,100,101,106)(H4,102,103,107)/t47-,48-,49-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,72-,73-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICYRDBKHDKQDON-SMFLCKQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)CO)CC2=CC=CC=C2)N)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CC=CC=C3)C(=O)O)CCSC)CO)CCC(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)[C@@H](C)CC)CCCNC(=N)N)CO)CC2=CC=CC=C2)N)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)CCSC)CO)CCC(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C93H150N34O27S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583249 | |

| Record name | PUBCHEM_16173282 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2272.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118691-44-4 | |

| Record name | PUBCHEM_16173282 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Solid-Phase Peptide Synthesis (SPPS) Framework

SPPS remains the gold standard for synthesizing ANP (4-24) due to its efficiency in assembling long peptide chains with high precision. The process involves anchoring the C-terminal amino acid to a resin and sequentially coupling protected amino acids in a stepwise manner. Key stages include:

-

Resin Selection : Wang or Rink amide resins are preferred for their compatibility with Fmoc/t-Bu chemistry, enabling cleavage under mild acidic conditions.

-

Amino Acid Activation : Carbodiimide-based reagents such as HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) facilitate coupling in the presence of bases like DIPEA (N,N-Diisopropylethylamine).

-

Deprotection : Fmoc (Fluorenylmethyloxycarbonyl) groups are removed using 20% piperidine in DMF (N,N-Dimethylformamide), ensuring minimal side reactions.

Disulfide Bridge Formation

The cysteine residues at positions 1 and 17 undergo oxidative folding to form a disulfide bond, a process critical for the peptide’s tertiary structure. Two primary methods are employed:

-

Air Oxidation : The linear peptide is dissolved in a buffered solution (pH 8.0) and stirred under ambient oxygen for 24–48 hours. This method yields ~60% cyclic product but requires extensive purification.

-

Directed Oxidation : Using redox buffers containing glutathione (reduced and oxidized forms) or dimethyl sulfoxide (DMSO), cyclization efficiency improves to 85–90%, reducing impurities.

Stepwise Synthesis Process

Coupling and Deprotection Cycles

Each amino acid is coupled using a 4-fold molar excess relative to the resin-bound peptide. Coupling efficiency is monitored via Kaiser tests (ninhydrin assay), ensuring >99% completion per cycle. A typical cycle involves:

Cleavage and Global Deprotection

Upon completing the sequence, the peptide-resin is treated with a cleavage cocktail containing trifluoroacetic acid (TFA, 95%), water (2.5%), and triisopropylsilane (TIS, 2.5%) for 2–4 hours. This step removes side-chain protecting groups and liberates the peptide from the resin.

Industrial-Scale Production

Automation and Scalability

Industrial production employs automated SPPS systems (e.g., CEM Liberty Blue) capable of synthesizing peptides at 1–10 mmol scales. Key optimizations include:

Cost-Efficiency Metrics

| Parameter | Lab Scale (0.1 mmol) | Industrial Scale (10 mmol) |

|---|---|---|

| Resin Cost ($/g) | 150 | 50 |

| Coupling Reagent Use | 5 eq | 3.5 eq |

| Purity Post-SPPS (%) | 70–80 | 85–90 |

Purification and Quality Control

High-Performance Liquid Chromatography (HPLC)

Crude ANP (4-24) is purified using reverse-phase HPLC with a C18 column (5 µm, 250 × 20 mm). Gradient elution (10–40% acetonitrile in 0.1% TFA over 60 minutes) achieves baseline separation of the target peptide from deletion sequences and oxidation byproducts.

Analytical Characterization

-

Mass Spectrometry (MS) : Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS confirms the molecular weight (observed: 2273.1 Da; theoretical: 2272.7 Da).

-

Amino Acid Analysis (AAA) : Hydrolysis with 6N HCl at 110°C for 24 hours followed by HPLC quantification verifies residue composition (±5% deviation).

Comparative Analysis of ANP Variants

| Parameter | ANP (4-24), Frog | Mammalian ANP (1-28) |

|---|---|---|

| Length (Amino Acids) | 21 | 28 |

| Disulfide Bonds | 1 (Cys1–Cys17) | 1 (Cys7–Cys23) |

| Synthesis Yield (%) | 65–75 | 50–60 |

| Purity Post-HPLC (%) | >95 | >98 |

Challenges and Innovations

Analyse Chemischer Reaktionen

Types of Reactions

Peptides undergo various chemical reactions, including:

Oxidation: Cysteine residues can form disulfide bonds through oxidation, stabilizing the peptide structure.

Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Amino acid side chains can undergo substitution reactions, modifying the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in mild conditions.

Reduction: DTT or TCEP in aqueous buffers.

Substitution: Various reagents depending on the specific side chain being modified.

Major Products

Oxidation: Formation of disulfide bonds.

Reduction: Free thiol groups.

Substitution: Modified peptides with altered side chains.

Wissenschaftliche Forschungsanwendungen

Biochemical Properties

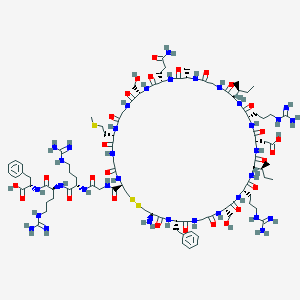

Atrial Natriuretic Peptide (4-24) is a 21-amino acid peptide with the following sequence:

This peptide exhibits unique structural features, including disulfide bonds due to cysteine residues, which contribute to its stability and biological activity. The molecular weight of ANP (4-24) is approximately 2273.07 Da, and it has demonstrated high purity (>96%) in laboratory settings .

Physiological Effects

ANP plays a crucial role in cardiovascular homeostasis, primarily through its actions on the kidneys and vascular smooth muscle:

- Natriuresis and Diuresis : ANP promotes sodium excretion by the kidneys, reducing extracellular fluid volume and blood pressure. It inhibits sodium reabsorption in renal tubules, particularly affecting the proximal convoluted tubule and collecting duct .

- Vasorelaxation : The peptide induces relaxation of vascular smooth muscle, contributing to decreased vascular resistance and improved blood flow. This effect is mediated through the activation of guanylate cyclase receptors and subsequent increase in cyclic GMP (cGMP) levels .

Clinical Applications

The therapeutic potential of ANP (4-24) extends to various clinical conditions:

- Heart Failure Management : Elevated levels of ANP are associated with heart failure, where it serves as a biomarker for diagnosis and prognosis. Infusions of synthetic ANP have shown promise in alleviating symptoms of heart failure by promoting diuresis and reducing preload .

- Hypertension Treatment : Due to its vasodilatory effects, ANP can be explored as a treatment option for hypertension. It counteracts the renin-angiotensin system, which is often overactive in hypertensive patients .

Research Applications

ANP (4-24) has been utilized in various experimental studies:

- Neurophysiology : Research has demonstrated that ANP modulates synaptic transmission in the hypothalamus, impacting the release of neurohypophysial hormones such as vasopressin and oxytocin under hypertonic conditions . This suggests a role for ANP in central fluid balance regulation.

- Peptide Chemistry : In biochemical research, ANP serves as a model for studying peptide interactions and folding mechanisms due to its well-defined structure and biological activity.

Case Studies

Several studies have highlighted the effects of ANP (4-24) in different experimental setups:

Wirkmechanismus

The mechanism of action of peptides depends on their sequence and structure. For example, peptides with disulfide bonds, like the one described, can interact with specific receptors or enzymes, modulating biological pathways. The cysteine residues can form disulfide bonds, stabilizing the peptide and enabling it to interact with target molecules effectively .

Vergleich Mit ähnlichen Verbindungen

Research Implications and Limitations

- Gaps in Frog ANP Studies: Limited data on ANP (4-24), frog’s neuroprotective or anti-apoptotic roles compared to mammalian ANPs.

- Structural Optimization: Frog ANP’s truncated sequence may offer advantages in drug design (e.g., reduced immunogenicity) but requires functional validation .

Biologische Aktivität

Atrial Natriuretic Peptide (ANP) is a crucial cardiac hormone involved in regulating blood pressure and fluid balance. The specific variant, Atrial Natriuretic Peptide (4-24) , derived from frog species, has garnered attention for its biological activities, particularly its diuretic and vasorelaxant properties. This article explores the biological activity of frog ANP (4-24), detailing its physiological effects, mechanisms of action, and relevant research findings.

Overview of Atrial Natriuretic Peptide (4-24)

Chemical Structure and Characteristics

- Sequence : Cys-Phe-Gly-Ser-Arg-Ile-Asp-Arg-Ile-Gly-Ala-Gln-Ser-Gly-Met-Gly-Cys-Gly-Arg-Arg-Phe-OH

- Molecular Weight : 2273.07 Da

- Purity : >96%

Frog ANP (4-24) is a 21-amino acid peptide that exhibits significant biological activity, primarily influencing renal function and cardiovascular dynamics .

Diuretic and Natriuretic Effects

Frog ANP (4-24) has been shown to promote natriuresis , the excretion of sodium in urine, which is essential for regulating blood volume and pressure. This peptide acts on renal tubules to inhibit sodium reabsorption, thereby increasing urinary output. In studies involving frog heart extracts, both frog ANP-24 and its shorter form, ANP-21, demonstrated potent diuretic effects .

The biological effects of ANP are mediated through its interaction with specific receptors in the renal system:

- Guanylyl Cyclase Receptor Activation : ANP binds to guanylyl cyclase receptors on target cells, leading to an increase in cyclic GMP (cGMP) levels. This signaling cascade results in smooth muscle relaxation and enhanced glomerular filtration rate (GFR), contributing to increased urine production .

- Inhibition of Sodium Channels : Research indicates that ANP decreases the activity of sodium channels in renal tubular cells, further promoting natriuresis. Specifically, it inhibits the Na+/H+ exchanger and Na+/K+ ATPase activity in the proximal convoluted tubule .

Comparative Analysis of Biological Activity

| Peptide | Length (aa) | Diuretic Activity | Vasorelaxant Activity | Molecular Weight (Da) |

|---|---|---|---|---|

| Frog ANP (4-24) | 21 | Yes | Yes | 2273.07 |

| Frog ANP (21) | 18 | Yes | Moderate | 2040.00 |

| Mammalian ANP | 28 | Yes | Yes | 3250.00 |

Case Studies

- Study on Hyla japonica : A study demonstrated that frog ANP enhances Na+ absorption in the urinary bladder of the Japanese tree frog, suggesting a complex role in fluid regulation beyond simple natriuresis .

- Cardiovascular Effects : Chronic infusion of ANP in animal models has shown to prevent hypertension development by modulating vascular resistance and promoting diuresis, highlighting its potential therapeutic applications in managing cardiovascular diseases .

Q & A

Q. What are the optimal strategies for synthesizing Atrial Natriuretic Peptide (4-24), frog, with proper disulfide bond formation?

To ensure correct folding and bioactivity, synthesis should prioritize disulfide bond formation between Cys4 and Cys14. Methodologies include:

- Air oxidation : Slow folding under alkaline conditions (pH 8.0) for 24–48 hours .

- DMSO oxidation : Accelerated oxidation using 10–20% DMSO to promote intramolecular disulfide bonds .

- HPLC purification : Validate peptide integrity via reverse-phase HPLC and mass spectrometry (e.g., M.W. 2273.64 Da) .

Q. How should researchers design experiments to localize ANP (4-24) in frog tissues?

Use immunocytochemistry with species-specific antibodies:

- Fixation : Paraformaldehyde (4%) for cardiac tissue preservation .

- Antibody selection : Target conserved regions (e.g., Cys-Phe-Gly motif) and validate cross-reactivity in amphibian models .

- Controls : Include negative controls (pre-immune serum) and positive controls (frog atrial extracts) .

Q. What methodologies are recommended for studying ANP (4-24) receptor binding in amphibian models?

- Radiolabeled ligand assays : Use iodinated ANP (4-24) to quantify binding affinity (Kd) in frog kidney or adrenal membranes .

- Competitive binding : Compare displacement with unlabeled ANP (4-24) and NPR-C selective agonists (e.g., c-ANP4-23) .

- Tissue preparation : Isolate membranes via differential centrifugation to preserve receptor integrity .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations improve understanding of ANP (4-24)-receptor interactions?

- Force fields : Apply AMBER or CHARMM to model ANP (4-24) binding to NPR-A, focusing on conserved residues (e.g., Arg-Ile-Asp) .

- Stability analysis : Simulate peptide-receptor complexes for ≥100 ns to assess conformational changes under physiological conditions .

- Validation : Correlate simulations with mutagenesis studies (e.g., NPR-A knockout models) to confirm critical binding regions .

Q. How can contradictory data on ANP (4-24)'s renal effects in amphibians be resolved?

Contradictions in natriuretic vs. antinatriuretic responses may arise from:

- Species-specific NPR subtypes : Frogs express NPR-C dominance in kidneys, unlike mammals .

- Dose-dependent effects : Test physiological (pM-nM) vs. pharmacological (µM) concentrations in isolated perfused kidneys .

- Hormonal crosstalk : Control for angiotensin II and aldosterone levels during in vivo experiments .

Q. What experimental approaches validate the evolutionary conservation of ANP signaling between frogs and mammals?

- Functional assays : Compare ANP (4-24)-induced cGMP production in frog lymph hearts vs. mammalian cardiomyocytes .

- Receptor phylogeny : Analyze NPR-A/B/C gene sequences across species to identify conserved ligand-binding domains .

- Transgenic models : Express frog ANP (4-24) in murine systems to test cross-species bioactivity .

Methodological Considerations

Q. How should researchers address ANP (4-24) degradation in longitudinal studies?

- Protease inhibitors : Include aprotinin (1–10 µg/mL) and EDTA (1 mM) in extraction buffers .

- Storage : Lyophilize peptides at -80°C and reconstitute in acetic acid (0.1%) to prevent aggregation .

Q. What techniques quantify ANP (4-24) release in response to physiological stimuli?

- Radioimmunoassay (RIA) : Use antibodies against the C-terminal region (e.g., Arg-Phe motif) .

- cGMP ELISAs : Measure downstream signaling in target tissues (e.g., choroid plexus) after ANP (4-24) administration .

Data Contradiction Analysis

For conflicting results on ANP (4-24)'s vascular effects:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.